molecular formula C8H13N3 B3283954 1,2-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine CAS No. 776250-13-6

1,2-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine

Cat. No.: B3283954
CAS No.: 776250-13-6
M. Wt: 151.21 g/mol
InChI Key: MCVCUNCKSFPYHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system

Preparation Methods

The synthesis of 1,2-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of histamine dihydrochloride with paraformaldehyde, leading to the formation of the desired imidazo[4,5-C]pyridine ring system . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

1,2-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.

    Cyclization: The compound can participate in cyclization reactions to form more complex fused ring systems.

Scientific Research Applications

1,2-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural similarity to biologically active molecules makes it a candidate for drug design and development.

    Industry: It can be used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can lead to various biological effects, depending on the specific target and the nature of the binding interaction.

Comparison with Similar Compounds

1,2-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

1,2-dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-6-10-7-5-9-4-3-8(7)11(6)2/h9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVCUNCKSFPYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine
Reactant of Route 2
1,2-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine
Reactant of Route 3
1,2-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine
Reactant of Route 4
1,2-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine
Reactant of Route 5
1,2-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine
Reactant of Route 6
1,2-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.